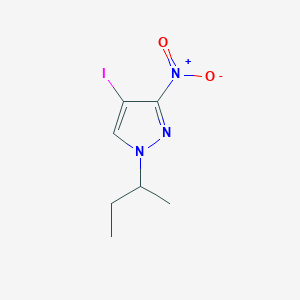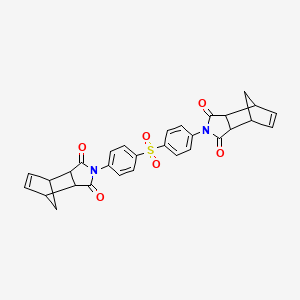
1-(butan-2-yl)-4-iodo-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Iodo-1-(methylpropyl)-3-nitropyrazole” is a pyrazole derivative. Pyrazoles are a type of organic compound with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite diverse, depending on the substituents attached to the pyrazole ring . In the case of “4-Iodo-1-(methylpropyl)-3-nitropyrazole”, it would have an iodine atom and a nitro group attached to the pyrazole ring, which could significantly affect its chemical properties and reactivity.Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and oxidations . The presence of the iodine atom and the nitro group in “4-Iodo-1-(methylpropyl)-3-nitropyrazole” could make it a good candidate for further functionalization through various organic reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . For “4-Iodo-1-(methylpropyl)-3-nitropyrazole”, one could expect that the presence of the iodine atom and the nitro group would influence its properties such as polarity, reactivity, and stability.Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-butan-2-yl-4-iodo-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10IN3O2/c1-3-5(2)10-4-6(8)7(9-10)11(12)13/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDJVNWBBLLENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
triazin-4-one](/img/structure/B2454923.png)

![N-(1-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2454925.png)
![1-Methyl-4-[[2-[(2-pyrazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2454926.png)
![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine](/img/structure/B2454927.png)


![4-(4-(dimethylamino)phenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2454934.png)

![2,5-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2454942.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)


